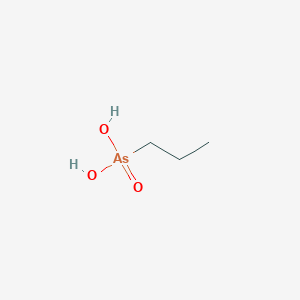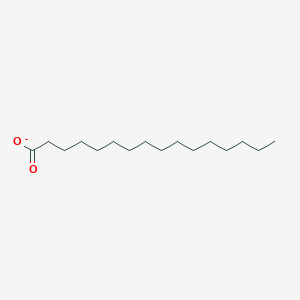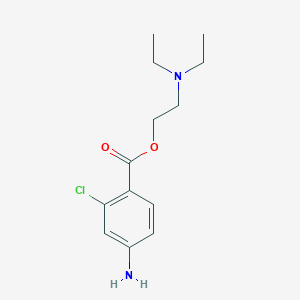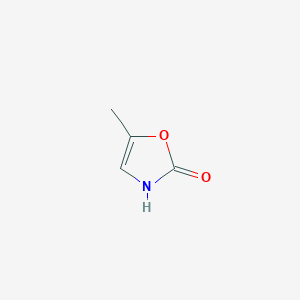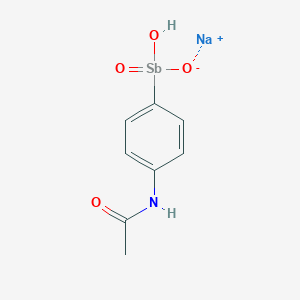
3-(氯甲基)庚烷
描述
"3-(Chloromethyl)heptane" is a chemical compound with interesting structural and reactive properties. It belongs to a class of compounds that are often studied for their unique chemical behaviors and potential applications in various fields.
Synthesis Analysis
The synthesis of compounds related to "3-(Chloromethyl)heptane" involves chlorination and other chemical reactions. For instance, a new potential toxaphene congener 3-endo,5-endo-dichloro-7,7-bis-chloromethyl-4-dichloromethyl-tricyclo[2.2.1.0(2,6)]heptane was synthesized from chlorination of 2-exo, 10,10-trichlorobornane (Koivisto et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates complex geometries. For example, the mentioned toxaphene congener displays an unusual tricyclic structure with distorted symmetry, as elucidated through X-ray structural analysis and NMR spectroscopy (Koivisto et al., 2001).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for diverse chemical applications. For example, the addition of 2,4-dinitrobenzenesulphenyl chloride to 2-methylenebicyclo[2.2.1]hept-5-ene leads to specific chemical structures, showcasing the reactivity of these compounds (Przybylska & Garratt, 1981).
科学研究应用
毒杀芬同类物合成: Koivisto等人(2001年)的一项研究涉及通过氯化反应合成一种新的潜在毒杀芬同类物,即3-内,5-内-二氯-7,7-双-氯甲基-4-二氯甲基-三环[2.2.1.0(2,6)]庚烷。该化合物表现出不寻常的三环结构,并使用X射线结构分析、核磁共振光谱和从头算计算进行了分析,表明其在化学分析和合成中的潜在应用(Koivisto等人,2001年)。
晶体结构分析: Przybylska和Garratt(1981年)研究了1-氯甲基-3-内-(2′,4′-二硝基苯硫基)三环[2.2.1.02,6]庚烷的晶体结构,提供了对氯甲基化庚烷衍生物的结构特征和键合模式的见解(Przybylska和Garratt,1981年)。
聚合物化学中的核磁共振分析: Doan、Petiaud和Llauro‐Darricades(1989年)使用1H核磁共振合成并分析了4-氯-3-氯甲基庚烷,更好地理解了聚(氯乙烯)中的氯甲基和它们在标准聚氯乙烯中的共振,突出了其在聚合物化学中的重要性(Doan、Petiaud和Llauro‐Darricades,1989年)。
有机化学和合成: Alber和Szeimies(1994年)研究了1-溴-2-氯甲基-7-甲基三环[4.1.0.0 2,7 ]庚烷与甲基锂的反应,产生了各种产物并提出了中间体形成。这项研究有助于理解有机合成过程(Alber和Szeimies,1994年)。
化学反应和结构分析: Cochrane、Pauson和Stevens(1969年)探索了3,3-双(氯甲基)氧杂环丁烷的反应及其重排为3-氧杂二环[3,1,1]庚烷衍生物。这项研究提供了对氯甲基化合物的化学反应和结构转化的见解(Cochrane、Pauson和Stevens,1969年)。
属性
IUPAC Name |
3-(chloromethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVCBAMXYMWGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861758 | |
| Record name | 3-(Chloromethyl)-heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)heptane | |
CAS RN |
123-04-6, 1230-40-6 | |
| Record name | 3-(Chloromethyl)heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1-chloro-2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001230406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(CHLOROMETHYL)HEPTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptane, 3-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Chloromethyl)-heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T84ZY4DN7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(chloromethyl)heptane contribute to the synthesis of organosodium reagents in continuous flow?
A1: 3-(chloromethyl)heptane acts as a precursor for generating (2-ethylhexyl)sodium (1). When passed through a sodium-packed-bed reactor under continuous flow conditions, 3-(chloromethyl)heptane (2) reacts with sodium, leading to the formation of (2-ethylhexyl)sodium []. This method provides several advantages over traditional methods for preparing alkylsodium reagents.
Q2: What are the advantages of generating (2-ethylhexyl)sodium using 3-(chloromethyl)heptane in a continuous flow system?
A2: This approach offers several benefits:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




